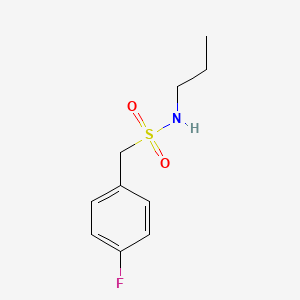

![molecular formula C16H15Cl2FN2O B4581506 N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4581506.png)

N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea

説明

The synthesis and study of N-substituted ureas have attracted significant interest in organic chemistry due to their diverse biological activities and applications in material science. Compounds similar to N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea demonstrate a wide range of chemical and physical properties, making them valuable in various scientific and industrial fields.

Synthesis Analysis

The synthesis of N-substituted ureas often involves reactions between isocyanates and amines or anilines. For example, a series of N-(4-oxoadamantan-1-yl)-N'-[fluoro(chloro)phenyl]ureas were synthesized with yields of 27–73% by reacting 1-isocyanatoadamantan-4-one with fluoro- and chlorosubstituted anilines, demonstrating a general approach that might be applicable to the target compound (Danilov et al., 2020).

Molecular Structure Analysis

The molecular structure of similar ureas is characterized using various spectroscopic techniques, including IR, 1H NMR, and X-ray diffraction. For instance, the structure of (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, a compound with structural similarities, was confirmed by IR and single-crystal X-ray diffraction studies (Najiya et al., 2014).

Chemical Reactions and Properties

Ureas undergo various chemical reactions, including hydrolysis to form amines and carbon dioxide, interactions with aldehydes in the presence of acid catalysts to form ureides, and participation in Lossen rearrangement to produce isocyanates and hydroxamic acids. These reactions highlight the chemical versatility and reactivity of urea derivatives (Thalluri et al., 2014).

Physical Properties Analysis

The physical properties of urea derivatives, including solubility, melting point, and crystalline structure, depend on their molecular structure. For example, analysis of ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate revealed insights into its crystalline structure and stability through XRD data and NBO analysis, suggesting similar investigatory approaches for N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea (Mary et al., 2015).

科学的研究の応用

Antifungal and Antipathogenic Activities

Research has shown that derivatives of N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea have been investigated for their antifungal activity. A study highlighted the synthesis of certain derivatives cyclocondensed with ethyl chloroformate and CS(2)/KOH, which exhibited fungitoxic action against A. niger and F. oxyporum, comparable to Dithane M-45, suggesting potential in agricultural and food safety applications (Mishra, Singh, & Wahab, 2000). Furthermore, a series of acylthioureas with various phenyl substituents, including 3-fluorophenyl, showed significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus, known for biofilm formation capabilities (Limban, Marutescu, & Chifiriuc, 2011).

Electron Transport and Solar Cell Efficiency

In the realm of materials science, urea-doped ZnO films have been studied as an electron transport layer in inverted polymer solar cells. This research demonstrated that urea helps passivate defects in ZnO, enhancing exciton dissociation, suppressing charge recombination, and boosting charge extraction efficiency. The use of urea-doped ZnO resulted in a significant increase in power conversion efficiency of solar cells, showcasing the potential for enhancing renewable energy technologies (Wang et al., 2018).

Herbicide and Pesticide Applications

Several studies have investigated the applications of N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea derivatives as herbicides and pesticides. For instance, the inhibition of chitin synthesis in larvae by structurally analog insecticides emphasizes the insecticidal effect, which can be attributed to the disruption of chitin formation in the cuticle of the larvae (Deul, Jong, & Kortenbach, 1978). This mode of action suggests a potential for controlling pest populations in agricultural settings without the accumulation of phytotoxic residues.

特性

IUPAC Name |

1-[1-(2,4-dichlorophenyl)ethyl]-3-(3-fluoro-4-methylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2FN2O/c1-9-3-5-12(8-15(9)19)21-16(22)20-10(2)13-6-4-11(17)7-14(13)18/h3-8,10H,1-2H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIOJLFZWWZDKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC(C)C2=C(C=C(C=C2)Cl)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(2,4-Dichlorophenyl)ethyl]-3-(3-fluoro-4-methylphenyl)urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4581427.png)

![4-methoxy-N-[3-(4-methylphenyl)propyl]-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4581434.png)

![methyl 1-cyclopropyl-2-mercapto-7-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4581450.png)

![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4581456.png)

![2-(4-methoxyphenyl)-7-(tetrahydro-2-furanylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4581457.png)

![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4581458.png)

![1-phenylethanone O-{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}oxime](/img/structure/B4581479.png)

![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4581500.png)

![[2-(benzyloxy)-3-methoxybenzylidene]malononitrile](/img/structure/B4581511.png)

![4-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}tetrahydro-3-thiopheneol 1,1-dioxide](/img/structure/B4581515.png)

![8-chloro-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-(2-pyridinyl)quinoline](/img/structure/B4581521.png)

![1-ethyl-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4581535.png)